4-(4-Bromo-2-methylphenyl)morpholine
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Overview
Description
4-(4-Bromo-2-methylphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a morpholine ring
Preparation Methods
The synthesis of 4-(4-Bromo-2-methylphenyl)morpholine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl bromide (4-bromo-2-methylphenyl), morpholine, organoboron compound.
Catalyst: Palladium(0) or palladium(II) complexes.
Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C.
Base: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Industrial production methods may involve optimization of these conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(4-Bromo-2-methylphenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify it further.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and bases like potassium carbonate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Bromo-2-methylphenyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-methylphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and morpholine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 4-(4-Bromo-2-methylphenyl)morpholine include:
4-(4-Bromo-2-methoxyphenyl)morpholine: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
4-(4-Bromo-2-methylphenyl)piperazine: The morpholine ring is replaced with a piperazine ring, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromo-2-methylphenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDBYSJUXPJUDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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